N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies. general synthetic methods involve the use of specific reagents and catalysts under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methods.
Biology: Investigated for its effects on cellular processes, particularly DNA replication and repair.
Medicine: Explored as a potential therapeutic agent for treating various cancers due to its ability to inhibit PCNA.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The compound exerts its effects by targeting PCNA, a protein essential for DNA replication and repair. By inhibiting PCNA, the compound interferes with the cell’s ability to repair damaged DNA, leading to the accumulation of DNA double-strand breaks. This ultimately results in cell cycle arrest and apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(2-{[3-(methoxyphenoxy)phenyl]amino}-2-oxoethyl)-1-naphthamide: Another PCNA inhibitor with a similar mechanism of action.
N-(2-{[3-(methoxyphenoxy)phenyl]amino}-2-oxoethyl)-1-naphthamide: Shares structural similarities and targets the same molecular pathway.
Uniqueness
N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide is unique due to its specific chemical structure, which allows for selective inhibition of PCNA. This selectivity enhances its potential as an effective anticancer agent with reduced off-target effects .
Properties
Molecular Formula |
C21H24ClN5O3 |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
N-[2-(3-acetamidoanilino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C21H24ClN5O3/c1-15(28)24-17-5-3-6-18(13-17)25-20(29)14-23-21(30)27-10-8-26(9-11-27)19-7-2-4-16(22)12-19/h2-7,12-13H,8-11,14H2,1H3,(H,23,30)(H,24,28)(H,25,29) |
InChI Key |
JZWBPQNWXJBWFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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